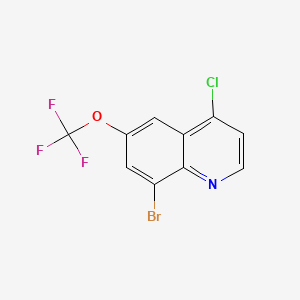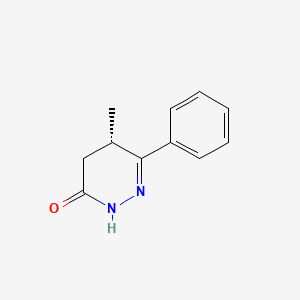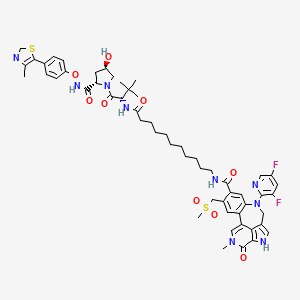
PROTAC BRD4 Degrader-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-3 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which uses small molecules to induce the degradation of specific proteins by the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family and plays a crucial role in regulating gene expression, making it a significant target for therapeutic interventions, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-3 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The ligands for BRD4 and the E3 ligase are synthesized separately. Commonly used ligands include JQ1 for BRD4 and thalidomide for the E3 ligase cereblon.
Linker Attachment: A linker is attached to one of the ligands. The choice of linker can significantly affect the efficacy and selectivity of the PROTAC.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and stability of the compound. This typically includes:
Optimization of Reaction Conditions: Scaling up requires optimizing reaction conditions to maximize yield and minimize impurities.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity.
Quality Control: Rigorous quality control measures are implemented to ensure batch-to-batch consistency.
化学反応の分析
Types of Reactions
PROTAC BRD4 Degrader-3 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of BRD4, facilitated by the E3 ligase recruited by the PROTAC.
Proteasomal Degradation: Following ubiquitination, BRD4 is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ligands: JQ1 for BRD4 and thalidomide for cereblon.
Linkers: Various linkers can be used, including polyethylene glycol (PEG) and alkyl chains.
Reaction Conditions: Typical conditions include room temperature reactions in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products
The major product of these reactions is the polyubiquitinated BRD4, which is subsequently degraded by the proteasome .
科学的研究の応用
PROTAC BRD4 Degrader-3 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of BRD4 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is used to investigate the role of BRD4 in epigenetic regulation and gene expression.
Drug Development: It serves as a tool for developing new drugs targeting BRD4 and other BET family proteins.
Biomolecular Condensates: Researchers use it to study the formation and regulation of biomolecular condensates, which are involved in various cellular processes.
作用機序
PROTAC BRD4 Degrader-3 works by bringing BRD4 and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of BRD4. The ubiquitinated BRD4 is then recognized and degraded by the proteasome. This process effectively reduces the levels of BRD4 in the cell, disrupting its role in gene regulation and inhibiting cancer cell growth .
類似化合物との比較
Similar Compounds
PROTAC BRD4 Degrader-1: Another BRD4-targeting PROTAC with a different linker and E3 ligase ligand.
PROTAC BRD4 Degrader-2: Similar to Degrader-3 but with modifications to improve selectivity and potency.
MZ1: A well-known BRD4 degrader that uses a different E3 ligase ligand.
Uniqueness
PROTAC BRD4 Degrader-3 is unique due to its specific linker and ligand combination, which provides improved selectivity and potency compared to other BRD4 degraders. Its design allows for efficient degradation of BRD4 while minimizing off-target effects .
特性
分子式 |
C55H65F2N9O9S2 |
|---|---|
分子量 |
1098.3 g/mol |
IUPAC名 |
8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenoxy]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1 |
InChIキー |
NIIZCTGOGSKWQJ-GADVMVDOSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
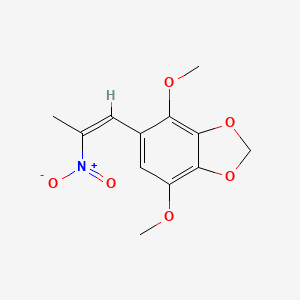

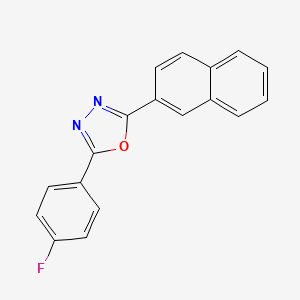
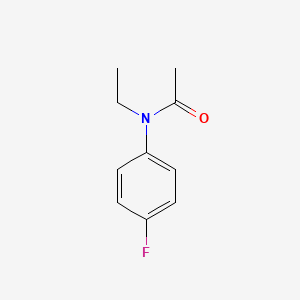
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
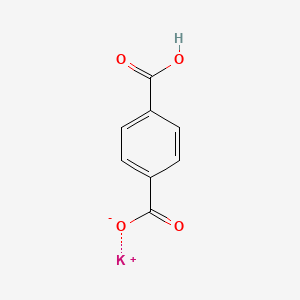
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
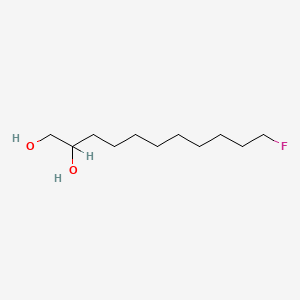
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
